molecular formula C16H15Br2FN2O2S B344913 1-(2,4-Dibromophenyl)sulfonyl-4-(4-fluorophenyl)piperazine CAS No. 325813-03-4

1-(2,4-Dibromophenyl)sulfonyl-4-(4-fluorophenyl)piperazine

Cat. No. B344913
CAS RN: 325813-03-4
M. Wt: 478.2g/mol
InChI Key: ZGTFEIRVNBYQBR-UHFFFAOYSA-N
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Description

1-(2,4-Dibromophenyl)sulfonyl-4-(4-fluorophenyl)piperazine (DBFP) is a chemical compound that has been widely studied for its potential use in scientific research. DBFP is a piperazine derivative that has been shown to have a variety of biochemical and physiological effects, making it a useful tool for investigating various biological processes. In

Scientific Research Applications

Synthesis and Antibacterial Activities

A study by Wu Qi (2014) focused on synthesizing novel derivatives of piperazine and evaluating their antibacterial activities. The study designed and synthesized sixteen novel derivatives, among which some showed promising antibacterial properties against pathogens like G. zeae, C. mandshurica, and F. oxysporum, indicating potential applications in developing antibacterial agents Wu Qi, 2014.

Radiolabeling and Imaging Applications

Research by M. Collins, M. Lasne, and L. Barré (1992) developed an efficient method for piperazine formation, applied in preparing radiolabeled compounds for positron emission tomography (PET) studies. This has implications for the development of diagnostic agents in medical imaging, particularly in studying brain disorders Collins et al., 1992.

Receptor Antagonist Development

A series of 1-alkyl-8-(piperazine-1-sulfonyl)phenylxanthines was synthesized and characterized as adenosine A2B receptor antagonists by Borrmann et al. (2009). These compounds, with subnanomolar affinity and high selectivity, indicate the potential for developing therapeutics targeting the adenosine A2B receptor, which could have implications in treating various diseases Borrmann et al., 2009.

Antioxidant Properties

A study by Malík et al. (2017) investigated the antioxidant properties of certain compounds containing the piperazin-1-yl moiety. These compounds showed promising results in scavenging free radicals, suggesting potential applications in developing antioxidant therapies Malík et al., 2017.

Anticancer Evaluation

Kostyantyn Turov (2020) evaluated the anticancer activity of polyfunctional substituted 1,3-thiazoles with piperazine substituents. These compounds showed significant activity against various cancer cell lines, highlighting the potential for developing novel anticancer agents Turov, 2020.

properties

IUPAC Name

1-(2,4-dibromophenyl)sulfonyl-4-(4-fluorophenyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15Br2FN2O2S/c17-12-1-6-16(15(18)11-12)24(22,23)21-9-7-20(8-10-21)14-4-2-13(19)3-5-14/h1-6,11H,7-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGTFEIRVNBYQBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)S(=O)(=O)C3=C(C=C(C=C3)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15Br2FN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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